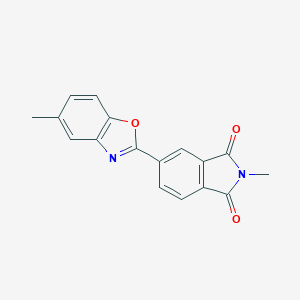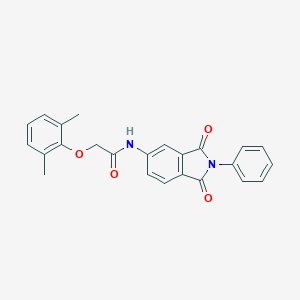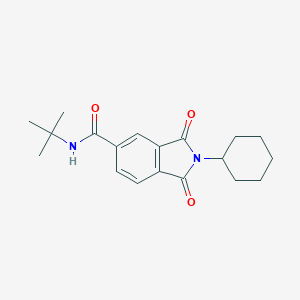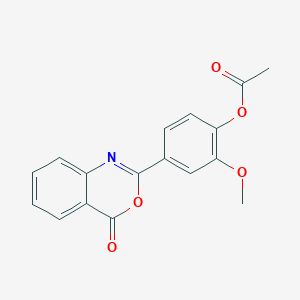![molecular formula C28H16F4N2O6 B303199 N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide](/img/structure/B303199.png)
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPF and is synthesized using a specific method that involves several steps. The purpose of
Mecanismo De Acción
The mechanism of action of TFPF is not fully understood. However, it has been suggested that TFPF may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
TFPF has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that TFPF inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that TFPF has anti-inflammatory effects in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFPF has several advantages and limitations for lab experiments. Its synthetic method is well-established, making it readily available for research purposes. TFPF is also stable under normal lab conditions, making it easy to handle and store. However, TFPF is relatively expensive compared to other compounds, which may limit its use in some research studies.
Direcciones Futuras
There are several future directions for research on TFPF. One potential area of research is to further investigate its anti-inflammatory and anti-tumor properties in vivo. Another area of research is to study the potential use of TFPF as a therapeutic agent for the treatment of other inflammatory diseases such as multiple sclerosis. Additionally, research could focus on developing new derivatives of TFPF with improved pharmacological properties.
Métodos De Síntesis
TFPF is synthesized using a specific method that involves several steps. The first step involves the preparation of 2,3,5,6-tetrafluoro-4-(2-hydroxyphenoxy)phenol, which is then reacted with 2-(2-furoylamino)phenol in the presence of a base to form 2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenol. This intermediate is then reacted with 4-bromoanisole in the presence of a palladium catalyst to form N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-methoxyphenylamine. The final step involves the reaction of this intermediate with furfurylamine in the presence of a base to form TFPF.
Aplicaciones Científicas De Investigación
TFPF has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-proliferative properties. TFPF has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been studied for its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-(2-{2,3,5,6-tetrafluoro-4-[2-(2-furoylamino)phenoxy]phenoxy}phenyl)-2-furamide |
|---|---|
Fórmula molecular |
C28H16F4N2O6 |
Peso molecular |
552.4 g/mol |
Nombre IUPAC |
N-[2-[2,3,5,6-tetrafluoro-4-[2-(furan-2-carbonylamino)phenoxy]phenoxy]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C28H16F4N2O6/c29-21-23(31)26(40-18-10-4-2-8-16(18)34-28(36)20-12-6-14-38-20)24(32)22(30)25(21)39-17-9-3-1-7-15(17)33-27(35)19-11-5-13-37-19/h1-14H,(H,33,35)(H,34,36) |
Clave InChI |
WXIRKWOYYOPUFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)OC3=C(C(=C(C(=C3F)F)OC4=CC=CC=C4NC(=O)C5=CC=CO5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)

![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
![2-(2,4-dimethylphenyl)-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B303122.png)
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)


![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)


